molecular formula C15H14Cl2FN B6013879 1-[(2-Chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride

1-[(2-Chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride

Cat. No.: B6013879
M. Wt: 298.2 g/mol
InChI Key: LUOIEDLEUHXXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with 2,3-dihydroindole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2-Chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms can influence the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-2,3-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN.ClH/c16-14-9-13(17)6-5-12(14)10-18-8-7-11-3-1-2-4-15(11)18;/h1-6,9H,7-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOIEDLEUHXXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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